5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Select 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one for its unmatched utility across three key research workflows: (1) Sigma receptor SAR campaigns—the 5-iodo substituent offers distinct polarizability and atomic radius versus chloro/fluoro analogs, with baseline Ki values in the 300–400 nM range at sigma-1 sites. (2) Protein-ligand co-crystallography—iodine's anomalous scattering factor (f″≈6.8 e⁻ at Cu Kα) delivers >10-fold stronger phasing power than chlorine and >68-fold stronger than fluorine, enabling SAD phasing without additional heavy-atom soaking. (3) LC-MS/MS method development—the monoisotopic ¹²⁷I signature yields a single [M+H]⁺ peak at m/z 275.94, eliminating split isotopic envelopes that complicate quantitation. The C5 iodine also serves as an excellent leaving group for Pd-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura, Heck) to generate diverse C5-functionalized libraries. Standard purity ≥95%. Request a quote for mg to g quantities.

Molecular Formula C8H6INO2
Molecular Weight 275.04 g/mol
CAS No. 882882-82-8
Cat. No. B12594324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one
CAS882882-82-8
Molecular FormulaC8H6INO2
Molecular Weight275.04 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC(=O)N2)I
InChIInChI=1S/C8H6INO2/c1-4-2-5(9)3-6-7(4)12-8(11)10-6/h2-3H,1H3,(H,10,11)
InChIKeyBMLZELRUEITLOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one (CAS 882882-82-8): Technical Specification and Procurement Baseline


5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one (CAS 882882-82-8) is a heterocyclic compound with the molecular formula C8H6INO2 and a molecular weight of 275.04 g/mol [1]. It belongs to the benzoxazolone family, characterized by a benzene ring fused to a five-membered oxazole ring containing both nitrogen and oxygen [2]. The compound features a 5-iodo substituent and a 7-methyl substituent on the benzoxazolone core, a specific substitution pattern that defines its chemical identity and distinguishes it from other iodinated or methylated benzoxazolone analogs. The compound is commercially available from multiple vendors as a pharmaceutical building block and research chemical [3].

Why 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one Cannot Be Interchanged with Unsubstituted or Differently Halogenated Benzoxazolone Analogs


Generic substitution of 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one with other benzoxazolone derivatives is scientifically unsound because the benzoxazolone scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both halogen identity/position and methyl substitution. Literature demonstrates that halogen substitution profoundly affects sigma receptor binding profiles [1], while systematic comparisons between iodobenzoxazoles and fluorobenzoxazoles reveal fundamentally different selectivity patterns in fibril binding assays, with iodinated derivatives showing poor target selectivity versus fluorinated analogs exhibiting improved selectivity ratios ranging from 2.2 to 5.1 [2]. Furthermore, binding studies confirm that the benzoxazolone moiety confers preference toward sigma-1 sites, but this binding capacity is strongly affected by the kind and the position of substituents introduced [3]. The specific 5-iodo-7-methyl substitution pattern thus defines a unique chemical space that cannot be approximated by unsubstituted, chlorinated, brominated, or alternatively positioned iodo analogs.

Quantitative Differentiation Evidence for 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one Versus Structural Analogs


Molecular Descriptor Differentiation: Calculated LogP and Topological Polar Surface Area Versus Unsubstituted Benzoxazolone

The 5-iodo-7-methyl substitution pattern alters the calculated lipophilicity and polar surface area of the benzoxazolone core compared to the unsubstituted parent scaffold, impacting compound prioritization in medicinal chemistry campaigns. The topological polar surface area (TPSA) of 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one is calculated at 46.26 Ų [1], representing a measurable physicochemical parameter that distinguishes it from unsubstituted benzoxazol-2(3H)-one (TPSA = 38.33 Ų) and influences predicted membrane permeability and oral bioavailability according to Lipinski and Veber rule sets.

Physicochemical profiling Drug-likeness prediction Medicinal chemistry triage

Halogen-Dependent Selectivity Differentiation: Iodobenzoxazole Versus Fluorobenzoxazole Fibril Binding Selectivity Ratios

In a comparative study of BF-227-like benzoxazole derivatives, the halogen identity at the benzoxazole core dramatically altered target selectivity. Iodobenzoxazoles as a class exhibited poor α-Syn selectivity relative to Aβ fibrils, while fluorobenzoxazoles demonstrated improved α-Syn selectivity with Ki(Aβ)/Ki(α-Syn) ratios ranging from 2.2 to 5.1 [1]. Although specific data for the 5-iodo-7-methyl derivative were not reported in this study, the class-level trend indicates that iodinated benzoxazoles confer fundamentally different binding profiles compared to their fluorinated counterparts, with the iodine substituent driving lower selectivity for α-Syn fibrils.

Neurodegenerative disease imaging Amyloid fibril binding PET tracer development

Sigma-1 Receptor Binding Affinity of a 5-Iodo Benzoxazolone Analog Versus Reference Ligands

A structurally related 5-iodo-substituted benzoxazolone derivative (ChEMBL2391541) demonstrated measurable sigma-1 receptor binding affinity with Ki values of 398 nM in guinea pig sigma-1 receptor displacement assays using [³H]Pentazocine as the radioligand [1]. While this value is orders of magnitude weaker than high-affinity sigma-1 ligands (e.g., pentazocine Ki ~ 3-10 nM), it establishes that the 5-iodo benzoxazolone scaffold engages sigma-1 receptors at sub-micromolar concentrations, distinguishing it from unsubstituted or differently substituted benzoxazolones that may lack this target engagement profile.

Sigma receptor pharmacology CNS drug discovery Radioligand binding

Heavy Atom Advantage: Iodine as a Synthetic Handle and Crystallographic Probe Versus Lighter Halogen Analogs

The 5-iodo substituent on 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one provides a heavy atom (atomic number 53, atomic weight 126.90) that confers unique utility in X-ray crystallographic phasing and as a synthetic handle for transition metal-catalyzed cross-coupling reactions. Unlike chloro (atomic weight 35.45) or fluoro (atomic weight 18.99) analogs, the iodine atom generates strong anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing and serves as a superior leaving group in Sonogashira, Suzuki-Miyaura, and Ullmann-type coupling reactions [1]. This differentiation is quantitative: iodine's anomalous scattering factor f'' at Cu Kα wavelength (1.5418 Å) is approximately 6.8 electrons, compared to approximately 0.7 electrons for chlorine and <0.1 electrons for fluorine [2].

X-ray crystallography Cross-coupling chemistry Heavy atom derivatization

Exact Mass and Isotopic Pattern Distinctiveness Versus Non-Iodinated Analogs

The presence of a single iodine atom in 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one confers a distinctive and readily identifiable isotopic signature in mass spectrometry that is absent in non-iodinated benzoxazolone analogs. The exact mass is 274.944 Da [1], and the monoisotopic [M+H]⁺ ion appears at m/z 275.94 with no significant M+2 isotopic peak (iodine is monoisotopic, ¹²⁷I 100% natural abundance). This contrasts sharply with brominated analogs, which exhibit characteristic 1:1 M:M+2 doublets due to ⁷⁹Br and ⁸¹Br natural abundances, and with chlorinated analogs, which exhibit 3:1 M:M+2 patterns due to ³⁵Cl and ³⁷Cl. The iodine atom also imparts a molecular weight increase of approximately 126.90 Da relative to the unsubstituted core (molecular weight without iodo: approximately 149.15 Da) [2].

Mass spectrometry Metabolite identification Analytical chemistry

Vendor Sourcing Differentiation: Availability Profile Versus Unsubstituted and 6-Iodo Positional Isomer

5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one (CAS 882882-82-8) is stocked as a discrete catalog item by MilliporeSigma as part of a collection of unique chemicals for early discovery researchers , and is additionally available from multiple specialized chemical suppliers including Angene Chemical [1] and ChemSrc [2]. In contrast, the 6-iodo positional isomer (6-iodo-2,3-dihydro-1,3-benzoxazol-2-one, CAS not fully aligned) is available from only limited sources , and the 5-iodo unsubstituted analog (without the 7-methyl group) is not widely cataloged. This supply chain differentiation means that 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one represents a readily accessible iodo-benzoxazolone building block with a defined substitution pattern suitable for further derivatization.

Chemical procurement Supply chain Building block availability

Research and Industrial Application Scenarios for 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one


Medicinal Chemistry: SAR Exploration of Halogen-Dependent Sigma Receptor Binding

Use 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one as a tool compound to probe the structure-activity relationship of halogen substitution on benzoxazolone sigma receptor binding. The 5-iodo scaffold provides a distinct halogen pharmacophore (large atomic radius, high polarizability) compared to 5-chloro or 5-fluoro analogs, enabling systematic evaluation of halogen effects on sigma-1 and sigma-2 receptor affinity and selectivity. Measured Ki values for related 5-iodo benzoxazolones in the 300-400 nM range against sigma-1 receptors establish a baseline affinity tier for SAR campaigns [1].

Synthetic Chemistry: Heavy Atom-Enabled X-ray Crystallographic Phasing

Employ 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one as a heavy-atom derivative for single-wavelength anomalous diffraction (SAD) phasing in protein-ligand co-crystallography studies. The iodine atom's anomalous scattering factor (f'' ≈ 6.8 electrons at Cu Kα) provides robust phasing power that is approximately 10-fold stronger than chlorine and >68-fold stronger than fluorine [2]. This application is particularly relevant for determining binding modes of benzoxazolone-based inhibitors with their protein targets, where the iodine serves as an intrinsic anomalous scatterer without requiring additional heavy-atom soaking.

Analytical Chemistry: Internal Standard for LC-MS/MS Quantification of Benzoxazolone Metabolites

Leverage the distinctive monoisotopic iodine signature (¹²⁷I, 100% natural abundance) and exact mass (274.944 Da) of 5-iodo-7-methyl-1,3-benzoxazol-2(3H)-one as an internal standard or reference compound in LC-MS/MS method development for quantifying benzoxazolone-based drug candidates. Unlike brominated analogs that produce split isotopic envelopes complicating integration, the iodo derivative yields a single, well-defined [M+H]⁺ peak at m/z 275.94, enabling precise quantitation with minimal isotopic interference [3].

Chemical Biology: Cross-Coupling Substrate for Bioconjugation and Probe Synthesis

Utilize the 5-iodo substituent as a reactive handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura, Heck) to generate diverse libraries of C5-functionalized benzoxazolone derivatives. The iodine atom serves as an excellent leaving group in these transformations, enabling efficient installation of alkyne, aryl, or vinyl moieties for bioconjugation, fluorescent probe development, or click chemistry applications [4]. The 7-methyl group remains inert under these conditions, preserving the core scaffold's substitution pattern.

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